Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like ethanol or water . The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and more efficient catalysts to increase yield and reduce production costs. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group instead of the ester group affects its reactivity and solubility.
1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the chloro group, which influences its chemical behavior.
Uniqueness
Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.70 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(2-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(17)12-9(14)8-16(15-12)10-6-4-5-7-11(10)18-2/h4-8H,3H2,1-2H3 |
InChI Key |
RKTQTSDECQGOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2OC |
Origin of Product |
United States |
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